3-Ethynylcephalosporin

Antibacterial Activity Staphylococcus aureus Minimum Inhibitory Concentration

3-Ethynylcephalosporin (compound 1b) is a semisynthetic, orally absorbed beta-lactam antibiotic of the cephalosporin class, first synthesized by Fujisawa Pharmaceutical. Its defining structural feature is a sterically small, carbon-carbon triple bond (ethynyl group) at the cephem 3-position, differentiating it from analogs with alkyl or vinyl substituents.

Molecular Formula C16H13N5O7S2
Molecular Weight 451.4 g/mol
CAS No. 91939-29-6
Cat. No. B1241474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylcephalosporin
CAS91939-29-6
Synonyms3-ethynylcephalosporin
Molecular FormulaC16H13N5O7S2
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC#CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H13N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h1,5,10,14H,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1
InChIKeyYUABTBPCNNVAOC-VINNURBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylcephalosporin (CAS 91939-29-6): A Semisynthetic Cephalosporin with a Distinctive 3-Ethynyl Substituent for Research Procurement


3-Ethynylcephalosporin (compound 1b) is a semisynthetic, orally absorbed beta-lactam antibiotic of the cephalosporin class, first synthesized by Fujisawa Pharmaceutical. Its defining structural feature is a sterically small, carbon-carbon triple bond (ethynyl group) at the cephem 3-position, differentiating it from analogs with alkyl or vinyl substituents [1]. This modification was explored to improve antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus, while maintaining oral bioavailability [1].

Why 3-Ethynylcephalosporin Cannot Be Interchanged with Cefixime or 3-Methyl/Vinylcephalosporins in Research


3-Ethynylcephalosporin is not a drop-in replacement for other third-generation cephalosporins like cefixime (FK027). A direct comparative study demonstrated that the 3-position substituent is a critical determinant of antibacterial spectrum and oral absorption. The ethynyl analog (1b) exhibited a distinct biological profile compared to the 3-vinyl (1c, cefixime), 3-methyl (1a), and 3-ethyl (1d) analogs, with a specific superiority against Staphylococcus aureus but reduced oral absorption relative to cefixime [1]. Simple substitution would therefore compromise experimental design, especially in studies targeting Gram-positive infections or pharmacokinetic profiling of oral cephalosporins.

Quantitative Differentiation of 3-Ethynylcephalosporin from Key Analogs: MIC and Oral Absorption Data


3-Ethynylcephalosporin Exhibits ~4-fold Superior Anti-Staphylococcus aureus Activity Compared to Cefixime (FK027)

Against S. aureus 209P JC-1, 3-ethynylcephalosporin (1b) demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, which is a 4-fold improvement over the 3-vinyl analog cefixime (FK027, compound 1c) with an MIC of 25 µg/mL [1]. The 3-methyl (1a) and 3-ethyl (1d) analogs were virtually inactive (MIC >100 µg/mL and 100 µg/mL, respectively), confirming the ethynyl group's unique contribution to anti-staphylococcal potency within this series [1].

Antibacterial Activity Staphylococcus aureus Minimum Inhibitory Concentration

Reduced Urinary Recovery After Oral Administration in Rats versus Cefixime (FK027)

While 3-ethynylcephalosporin was orally absorbed, its 24-hour urinary recovery in rats (20.0% of the administered dose) was markedly lower than that of cefixime (FK027, compound 1c), which achieved 34.0% recovery [1]. The 3-methyl (1a) and 3-ethyl (1d) analogs showed intermediate recoveries of 25.7% and 31.5%, respectively [1]. This shows the ethynyl group's structural influence on oral bioavailability is not purely beneficial and creates a specific pharmacokinetic profile that should be factored into in vivo study designs.

Oral Bioavailability Pharmacokinetics Urinary Excretion

Broad Gram-Negative Activity Slightly Reduced Compared to Cefixime (FK027)

Against the Gram-negative strains Escherichia coli 31 and Proteus vulgaris 1, 3-ethynylcephalosporin (1b) retained good activity but was not superior to cefixime. Its MIC against E. coli (0.2 µg/mL) was 2-fold higher than cefixime (0.1 µg/mL), and against P. vulgaris (0.05 µg/mL), it was >2-fold higher (cefixime MIC <0.025 µg/mL) [1]. This balanced profile defines its scientific value: a shift in antibacterial spectrum favoring S. aureus at a modest cost to Gram-negative activity.

Gram-Negative Activity Antibacterial Spectrum Escherichia coli

Recommended Research Applications for 3-Ethynylcephalosporin Based on Differentiated Biological Data


Structure-Activity Relationship (SAR) Studies on Cephalosporin 3-Position Modifications

This compound is a critical research tool for SAR libraries. As demonstrated in a head-to-head panel, the 3-ethynyl group confers a unique biological profile compared to methyl (1a), vinyl (1c, cefixime), and ethyl (1d) analogs [1]. Its superior anti-staphylococcal activity makes it a key benchmark for probing how steric and electronic properties of the 3-substituent influence target binding to penicillin-binding proteins in S. aureus.

Pharmacokinetic Modeling of Oral Cephalosporins in Rodent Models

The 24-hour urinary recovery data for 3-ethynylcephalosporin (20.0% at 100 mg/kg oral dose in rats) provides a well-characterized in vivo benchmark [1]. It is ideal for use as a reference compound in rodent pharmacokinetic studies designed to understand the impact of cephem 3-substituents on oral absorption, metabolism, and excretion, especially when compared to high-absorption standards like cefixime (34.0% recovery).

In Vitro Antibacterial Spectrum Profiling and Resistance Mechanism Studies

With its defined MICs against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus 6.25 µg/mL, E. coli 0.2 µg/mL), this compound serves as a reliable probe in antibiotic screening campaigns [1]. Its balanced yet distinct potency profile enables its use in mechanistic studies investigating the structural basis of antibacterial resistance or in comparative studies with clinically established cephalosporins.

Chemical Biology Probe for Studying the Role of Penicillin-Binding Proteins (PBPs)

The specific enhancement of activity against S. aureus with the ethynyl group suggests a differential interaction with staphylococcal PBPs. This compound can be utilized as a chemical probe in biochemical assays to study PBP inhibition, affinity, and downstream bactericidal effects, providing insights that are directly attributable to the unique 3-ethynyl modification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynylcephalosporin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.